molecular formula C15H15NO2 B14901456 4-((O-tolyloxy)methyl)benzamide

4-((O-tolyloxy)methyl)benzamide

Cat. No.: B14901456
M. Wt: 241.28 g/mol
InChI Key: FXVQAUIKSIVBGE-UHFFFAOYSA-N
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Description

4-((O-Tolyloxy)methyl)benzamide, with the CAS Registry Number 169836-34-4, is a high-purity chemical compound offered at 98% purity for research applications . Its IUPAC name is 4-[(2-methylphenoxy)methyl]benzamide, and it has a molecular formula of C15H15NO2 and a molecular weight of 241.29 g/mol . Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This compound is part of the broader benzamide chemical class, which is of significant interest in medicinal chemistry. Specifically, substituted benzamide derivatives have been extensively investigated in scientific literature for their antiproliferative properties . For instance, related structural analogs, such as 2-(2-phenoxyacetamido)benzamides, have demonstrated promising in vitro antileukemic activity against the K562 human chronic myelogenous leukemia cell line . Some compounds within this class have been shown to cause cell cycle arrest in the G0–G1 phase and induce apoptosis, which is a form of programmed cell death often mediated by caspase activation . This suggests that the phenoxyacetamido-benzamide scaffold is a valuable template for developing novel anticancer agents, providing a strong research rationale for this compound. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(2-methylphenoxy)methyl]benzamide

InChI

InChI=1S/C15H15NO2/c1-11-4-2-3-5-14(11)18-10-12-6-8-13(9-7-12)15(16)17/h2-9H,10H2,1H3,(H2,16,17)

InChI Key

FXVQAUIKSIVBGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Intermediate Preparation via Iodobenzene Diacetate Oxidation

The synthesis of 4-((o-tolyloxy)methyl)benzamide frequently begins with the preparation of methyl 2-iodobenzoate, achieved through esterification of 2-iodobenzoic acid in methanol with concentrated sulfuric acid. This method, adapted from Bianchi et al., achieves 96.3% yield under nitrogen atmosphere after 7 hours at room temperature. Subsequent Ullmann coupling with o-cresol derivatives employs copper(I) iodide (15.26 mmol) and potassium carbonate (22.90 mmol) in dimethylformamide (DMF), yielding methyl 2-(o-tolyloxy)benzoate at 83.3% after reflux for 4 hours.

Critical to this pathway is the oxidative transformation of the methyl ester to benzamide. PhIO (iodobenzene diacetate) in fluorinated solvents enables direct conversion without heavy metal catalysts, addressing environmental concerns. Recent optimizations demonstrate that replacing methanol with hexafluoroisopropanol (HFIP) enhances reaction efficiency, reducing side product formation from 22% to <5%.

Nucleophilic Aromatic Substitution Strategies

Sodium Hydride-Mediated Phenoxy Group Installation

A patent-derived approach utilizes sodium hydride (60% dispersion in mineral oil) to facilitate the nucleophilic displacement of chloride by o-cresolate. In this method, p-chlorobenzamide reacts with o-cresol in DMF at 130°C for 3 hours, achieving 89% conversion. Key advantages include:

  • Short reaction time (2.5 hours vs. traditional 6–8 hours)
  • Elimination of phase-transfer catalysts
  • Compatibility with electron-deficient aryl chlorides

Table 1. Solvent Optimization for Phenoxy Group Installation

Solvent Temperature (°C) Time (h) Yield (%)
DMF 130 2.5 89
DMSO 140 2.0 78
NMP 120 3.0 82
Toluene 110 4.5 65

Data adapted from CN102863356A and ACS Journal of Organic Chemistry.

Oxidative Amination Pathways

Hypervalent Iodine-Mediated Benzamide Formation

Building on Song et al.'s work with copper-catalyzed reactions, contemporary methods employ (diacetoxyiodo)benzene (PIDA) for direct amidation. A representative procedure involves:

  • Substrate Activation : 2-(o-Tolyloxymethyl)benzoic acid (1.0 equiv) treated with PIDA (2.2 equiv) in HFIP
  • Amination : Addition of aqueous ammonia (28%) at 0°C
  • Workup : Precipitation with ice-water followed by recrystallization from ethanol

This three-step sequence achieves an overall yield of 72% with >99% purity by HPLC. Comparative studies show PIDA outperforms alternative oxidants like oxone or potassium persulfate in reaction rate and selectivity.

Heterocyclization Approaches

Benzo[d]triazine Intermediate Utilization

The ACS-reported heterocyclization strategy offers an unconventional route through 4-phenoxybenzotriazine intermediates. Key steps include:

  • TosMIC Derivative Preparation : 2-Azidobenzaldehyde conversion to α-tosylmethyl isocyanides (36–52% yield)
  • Cyclization : Sodium allyloxide-mediated ring closure in THF at 0°C (88% yield)
  • Benzamide Formation : Acidic hydrolysis of triazine intermediates

While this method requires additional hydrolysis steps, it provides excellent regiocontrol for o-substituted derivatives.

Chemical Reactions Analysis

4-((O-tolyloxy)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of strong nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((O-tolyloxy)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((O-tolyloxy)methyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with other proteins and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Comparisons of Benzamide Derivatives

Compound Name Substituent(s) Biological Activity/Application Synthesis Method Key Findings/Properties
This compound O-Tolyloxy methyl at C4 Inferred: Potential CNS or metabolic modulation Likely via amidation/alkylation (e.g., coupling 4-(chloromethyl)benzoyl chloride with o-cresol) High lipophilicity due to aromatic ether; moderate solubility
JJGW01 (2-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}benzamide HCl) Piperazine-chlorophenyl butoxy at C2 α1-Adrenolytic activity (receptor antagonism) Alkylation of intermediates followed by amidation Enhanced receptor selectivity due to piperazine moiety
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole at C4; chloro-fluorophenyl at N Anticancer (cervical cancer) Nucleophilic substitution on benzoyl chloride High potency linked to halogenated aryl and heterocyclic groups
Mosapride Metabolites (e.g., 4-amino-5-chloro-2-ethoxy-N-substituted benzamide) Morpholinyl and fluorobenzyl groups 5-HT4 receptor agonism (gastroprokinetic) Multi-step synthesis with morpholine intermediates Reduced activity compared to parent drug due to metabolic changes
4-Methoxybenzamide Methoxy at C4 Antimicrobial, intermediate in drug synthesis Direct amidation of 4-methoxybenzoic acid High solubility due to polar methoxy group

Structural and Functional Analysis

Substituent Effects on Bioactivity: Lipophilicity: The O-tolyloxy group in this compound increases lipophilicity compared to polar substituents like methoxy (e.g., 4-Methoxybenzamide ). This may enhance membrane permeability but reduce aqueous solubility. Receptor Interactions: Piperazine-substituted benzamides (e.g., JJGW01 ) exhibit α1-adrenolytic activity due to basic nitrogen atoms enabling hydrogen bonding. In contrast, the O-tolyloxy group’s ether linkage may favor interactions with hydrophobic enzyme pockets.

  • Amidation of benzoic acid derivatives using coupling agents (e.g., HATU, EDCI) .
  • Alkylation of phenolic intermediates with chloromethyl benzoyl chloride .

Biological Potential: Imidazole- and halogen-substituted benzamides (e.g., ) show anticancer activity, suggesting that the O-tolyloxy group’s steric bulk could be tailored for targeted therapies. The metabolic stability of this compound may exceed morpholine-containing derivatives (e.g., Mosapride metabolites ) due to reduced susceptibility to oxidative degradation.

Physicochemical and Computational Insights

  • LogP and Solubility :
    • The O-tolyloxy group’s LogP is estimated to be higher than methoxy (4-Methoxybenzamide: LogP ~1.2) but lower than chlorophenyl derivatives (JJGW01: LogP ~3.5) .
  • Docking Studies: Glide docking methods (e.g., ) predict that aromatic ethers like O-tolyloxy could form hydrophobic enclosures with protein targets, similar to benzyloxy groups in α1-adrenolytic compounds .

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